tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

Chemical procurement Building block purity Quality specifications

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) is a protected amine building block belonging to the N-Boc-phenethylcarbamate class. It carries a Boc (tert-butyloxycarbonyl) group on the primary amine and a benzylic hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 421551-76-0
Cat. No. B1290152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(hydroxymethyl)phenethylcarbamate
CAS421551-76-0
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CO
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,15,17)
InChIKeyUDROTENLDOIPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0): A Boc-Protected Phenethylamine Intermediate for Precise Synthetic Selection


tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) is a protected amine building block belonging to the N-Boc-phenethylcarbamate class. It carries a Boc (tert-butyloxycarbonyl) group on the primary amine and a benzylic hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring . This structural arrangement provides orthogonal reactivity handles, enabling stepwise functionalization of either the amine (after Boc removal) or the hydroxymethyl group (via oxidation, esterification, or nucleophilic displacement) without mutual interference. Suppliers offer purities typically in the range of 95–98%, with storage at ambient temperature .

Why Generic Substitution Fails for tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0)


Substituting tert-butyl 4-(hydroxymethyl)phenethylcarbamate with the unprotected amine analogue (CAS 64353-30-6) or with the meta-hydroxymethyl positional isomer (CAS 1175090-35-3) introduces uncontrolled reactivity at the primary amine or alters the spatial orientation of the benzylic alcohol, respectively. The Boc group of the target compound is required to maintain amine inertness during transformations of the hydroxymethyl handle, as direct use of the free amine leads to competitive side reactions and lower overall yields in multi-step sequences . Furthermore, N-phenethylcarbamates as a class exhibit structure-dependent cholinesterase inhibition profiles, meaning that even subtle changes in substitution pattern can shift biological activity [1]. These structure–function relationships demonstrate that simple interchangeability is not scientifically valid.

Quantitative Evidence Guide for tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) Selection


Purity Grade Comparison: NLT 98% from Specialty Manufacturers vs. 95% from General Chemical Suppliers

A direct supplier purity comparison demonstrates that the target compound from MolCore and Chemscene meets a specification of NLT 98% , whereas the same CAS entity sourced from Fluorochem (via Sigma-Aldrich) or Chemenu is listed at 95% . For the meta-hydroxymethyl isomer (CAS 1175090-35-3), typical catalog purity is 97% . This 3-percentage-point purity differential (95% vs. 98%) is significant for reactions requiring high substrate quality, such as catalyst-sensitive cross-couplings or GMP intermediate preparation.

Chemical procurement Building block purity Quality specifications

Thermal-Physical Property Differentiation: Boiling Point Prediction vs. Free Amine Analogue

Predicted boiling point data provide a operational handling differentiator. The target Boc-protected compound has a predicted boiling point of 411.4 °C at 760 mmHg , while the unprotected analogue, 4-(2-aminoethyl)benzyl alcohol (CAS 64353-30-6), has a substantially lower predicted boiling point of ~296.2 °C at 760 mmHg . This ~115 °C difference reflects the additional intermolecular hydrogen-bonding capacity and higher molecular weight imparted by the Boc group and directly influences solvent compatibility and distillation protocols.

Physicochemical characterization Distillation conditions Thermal stability

Class-Level Biological Activity Differentiation: N-Phenethylcarbamates Favor Butyrylcholinesterase (BChE) Inhibition

In a comparative structure-activity relationship study, a series of salicylanilide and 4-chlorophenol N-monosubstituted carbamates were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. Among key SAR findings, N-phenethylcarbamates consistently produced clearly favorable BChE inhibition, whereas other N-substitution patterns (e.g., benzyl or phenyl) shifted selectivity towards AChE [1]. The IC₅₀ range for the active carbamates was 5–235 µM, with several compounds equaling or surpassing the reference inhibitor rivastigmine for AChE [1]. While the study did not test the specific Boc-protected intermediate, the phenethylcarbamate core structure of CAS 421551-76-0 places it within the subgroup identified as optimal for BChE-targeted scaffolds.

Cholinesterase inhibition Structure-activity relationships CNS drug design

Divergent Reactivity Outcomes: Para- vs. Meta-Hydroxymethyl Positional Isomers

The para-hydroxymethyl isomer (target compound; CAS 421551-76-0) and the meta-hydroxymethyl isomer (CAS 1175090-35-3) are both commercially available. The para isomer exhibits extended conjugation between the benzylic alcohol and the ethylamine side chain, expected to result in moderately faster oxidation kinetics (e.g., MnO₂, TEMPO-mediated) compared to the meta isomer due to enhanced resonance stabilization of the benzylic radical/cationic intermediate [1]. Quantitative oxidation rate data are not yet published in a direct head-to-head study; this inference is based on established physical organic chemistry principles for substituted benzyl alcohols.

Regiochemistry Synthetic accessibility Intermediate versatility

Procurement-Driven Application Scenarios for tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0)


GMP Intermediate Manufacturing Requiring ≥98% Purity Specification

For production of active pharmaceutical ingredient (API) intermediates under current Good Manufacturing Practice (cGMP), the NLT 98% purity grade (MolCore, Chemscene) fulfils the typical ≥98% input-material criterion without additional recrystallization, reducing production cycle time [Section 3, Evidence Item 1]. Procuring the 95% grade from general chemical distributors would require in-house re-purification, adding cost and complexity.

Multi-Step Synthesis Requiring Selective Hydroxymethyl Functionalization with Inert Amine

In convergent syntheses where the benzylic alcohol must be oxidized to the aldehyde or converted to a leaving group (e.g., mesylate, bromide) prior to amine deprotection, the Boc-protected compound is mandatory [Section 3, Evidence Items 3 and 4]. The free amine analogue (CAS 64353-30-6) would participate in side reactions during hydroxymethyl activation, invalidating the synthetic sequence.

Medicinal Chemistry Programs Targeting Butyrylcholinesterase (BChE)

The phenethylcarbamate scaffold has been empirically identified as BChE-preferring in a published SAR study [Section 3, Evidence Item 3]. Teams designing BChE inhibitors for Alzheimer's or other CNS indications should prioritize N-phenethylcarbamate building blocks for library synthesis, and the target compound provides a readily diversifiable para-hydroxymethyl entry point.

High-Temperature Reaction Sequences Requiring Low Volatility Building Blocks

With a predicted boiling point 115 °C higher than the free amine analogue, the target compound is better suited for reactions operated at elevated temperatures (e.g., high-boiling solvent reflux), where the free amine would pose volatility and loss issues [Section 3, Evidence Item 2].

Technical Documentation Hub

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